2-(Ethylamino)-4-fluorobenzoic acid
Overview
Description
The compound “2-(Ethylamino)-4-fluorobenzoic acid” is a derivative of benzoic acid, which is a simple aromatic carboxylic acid . The “2-(Ethylamino)” part suggests the presence of an ethylamine group attached to the second carbon of the benzoic acid . The “4-fluoro” indicates a fluorine atom attached to the fourth carbon of the benzoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzene ring (from the benzoic acid) with a carboxylic acid group, an ethylamine group, and a fluorine atom attached at the 1st, 2nd, and 4th carbons, respectively .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents present . As an aromatic carboxylic acid, it could undergo typical acid-base reactions, forming salts and water .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure . For example, similar compounds like 2-(Ethylamino)ethanol have a boiling point of 169-170 °C and a density of 0.914 g/mL at 25 °C .
Scientific Research Applications
Synthesis and Cytotoxic Activity
2-(Ethylamino)-4-fluorobenzoic acid derivatives have been investigated for their potential in cancer treatment. Carboxamide derivatives of related compounds showed potent cytotoxicity against murine leukemia and lung carcinoma, with some compounds having IC50 values less than 10 nM. These studies highlight the potential of such derivatives in the development of new anticancer drugs (Deady et al., 2005).
Radiopharmaceutical Development
Fluorinated derivatives of this compound have been synthesized and evaluated for their application in radiopharmaceuticals. These compounds were radiolabeled with fluorine-18, showing promising results for brain imaging and assessing serotonin levels, which is crucial in neurological disorders (Lang et al., 1999).
Beta-Blocker Development
Derivatives of this compound have been explored as potential antagonists of the β1-adrenergic receptor (beta-blockers), which are significant in the treatment of cardiovascular diseases. The synthesis and analytical characterization of these derivatives provide insights into their pharmacokinetic properties, crucial for drug development (Tengler et al., 2013).
Biochemical Research and Imaging
In biochemical research, fluorinated derivatives of this compound have been used to investigate transformations in anaerobic environments. These studies help in understanding the biochemical pathways in various microorganisms, which can have applications in environmental science and bioremediation (Genthner et al., 1989).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “2-(Ethylamino)-4-fluorobenzoic acid” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
Properties
IUPAC Name |
2-(ethylamino)-4-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-11-8-5-6(10)3-4-7(8)9(12)13/h3-5,11H,2H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVBWIXFUFGVCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284661 | |
Record name | Benzoic acid, 2-(ethylamino)-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315365-79-7 | |
Record name | Benzoic acid, 2-(ethylamino)-4-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1315365-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(ethylamino)-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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